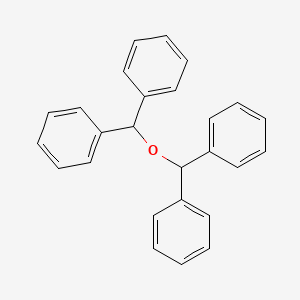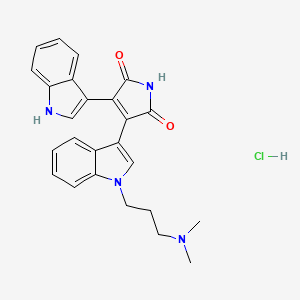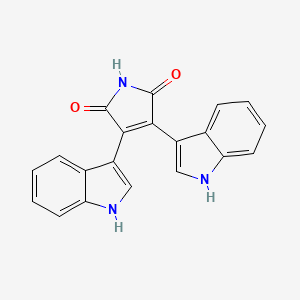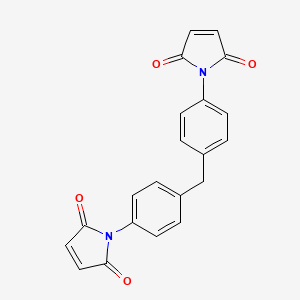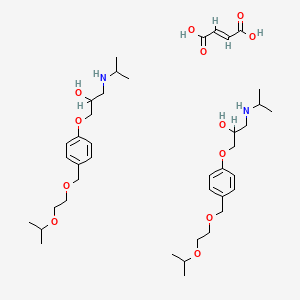![molecular formula C24H18N2O2 B1667518 1-(苯乙胺基)-3H-萘并[1,2,3-de]喹啉-2,7-二酮 CAS No. 376382-11-5](/img/structure/B1667518.png)
1-(苯乙胺基)-3H-萘并[1,2,3-de]喹啉-2,7-二酮
描述
“1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” is a complex organic compound. It’s a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, a method has been devised to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs in high yield for the first time by condensation of 2-bromo-N-(9,10-dixo-dihydro-anthracen-1-yl)-acetamide with benzenethiol/phenol using potassium carbonate .Molecular Structure Analysis
Quinoline, the parent structure of the compound , has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline, the base structure of the compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a molecular formula of C9H7N .科学研究应用
Insulin Expression Inducer
BRD7389 has been shown to induce β-cell-like morphology in cultured murine pancreatic α-cell αTC1 and stimulate the expression of insulin mRNA (by 50-fold; 0.85 µM for 5 d) and protein (by 1.5-fold; 3.4 µM for 5 d), as well as other β-cell mRNAs, including Iapp, Npy, Pdx1, and Pax4, in αTC1 cultures .
Ribosomal S6 Kinase Inhibitor
BRD7389 is a ribosomal S6 kinase (RSK) inhibitor. It has IC 50 values of 1.2, 1.5, and 2.4 μM for RSK3, RSK1, and RSK2 respectively .
Upregulation of β-cell Markers
BRD7389 treatment of cells resulted in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers .
Inhibition of Cell Proliferation in Colon Cancer Cells
BRD7389 inhibited RSK activity and blocked cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation .
Potential Treatment for Drug-Resistant Melanoma
BRD7389 and the unrelated RSK inhibitor BI-D1870 inhibited protein synthesis and cell proliferation in multiple dual-resistant melanoma patient-derived cells, suggesting a possible strategy in the treatment of drug-resistant melanoma .
Detection of Insulin Protein Production
The inhibitor BRD7389 was originally isolated by screening a set of small molecules for detection of insulin protein production in a murine pancreatic α-cell line .
未来方向
The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies . Therefore, further investigation into the synthesis and biological activities of “1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” and similar compounds could yield promising results.
作用机制
Target of Action
BRD7389 is a specific inhibitor of the RSK family kinase , with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM for RSK1, RSK2, and RSK3 , respectively . The RSK family kinase plays a crucial role in promoting cell growth and survival .
Mode of Action
BRD7389 functions by inhibiting multiple RSK family members simultaneously . This inhibition results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers .
Biochemical Pathways
The RSK family kinase is known to phosphorylate a large number of cellular substrates . The inhibition of this kinase by BRD7389 affects these phosphorylation processes, which in turn impacts various biochemical pathways. For instance, it has been suggested that the RSK2-RPS6 axis promotes axonal regeneration in the peripheral and central nervous systems .
Pharmacokinetics
It is soluble in dmso at 35 mg/ml , which suggests it could be administered in a solution for in vivo studies.
Result of Action
BRD7389 treatment results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers . It also increases β-cell–specific gene expression in primary human islet cells . Moreover, it has been found to inhibit cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation .
Action Environment
The action of BRD7389 can be influenced by the environment in which it is administered. For instance, the effectiveness of BRD7389 in inducing insulin expression in pancreatic α-cells can be affected by the presence of other molecules in the cellular environment . .
属性
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
| Record name | BAS 05532738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
CAS RN |
376382-11-5 | |
| Record name | BAS 05532738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
